(6-Methyl-3,4-dihydrobenzo[h]quinolin-1(2H)-yl)(phenyl)methanone
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Overview
Description
(6-Methyl-3,4-dihydrobenzo[h]quinolin-1(2H)-yl)(phenyl)methanone is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core with a phenylmethanone group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyl-3,4-dihydrobenzo[h]quinolin-1(2H)-yl)(phenyl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the phenylmethanone group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(6-Methyl-3,4-dihydrobenzo[h]quinolin-1(2H)-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can lead to a variety of functionalized quinoline compounds.
Scientific Research Applications
Chemistry
In chemistry, (6-Methyl-3,4-dihydrobenzo[h]quinolin-1(2H)-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Quinoline derivatives have shown promise in the development of anti-malarial, anti-inflammatory, and anti-cancer agents.
Medicine
The medicinal applications of this compound are being explored due to its potential therapeutic properties. Researchers are investigating its efficacy in treating various diseases, including infectious diseases and cancer.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it a valuable component in the design of new materials with enhanced performance.
Mechanism of Action
The mechanism of action of (6-Methyl-3,4-dihydrobenzo[h]quinolin-1(2H)-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a wide range of biological activities.
Isoquinoline: Similar to quinoline but with a different arrangement of nitrogen in the ring.
Phenylmethanone derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
(6-Methyl-3,4-dihydrobenzo[h]quinolin-1(2H)-yl)(phenyl)methanone stands out due to its unique combination of a quinoline core and a phenylmethanone group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
31485-94-6 |
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Molecular Formula |
C21H19NO |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
(6-methyl-3,4-dihydro-2H-benzo[h]quinolin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C21H19NO/c1-15-14-17-10-7-13-22(21(23)16-8-3-2-4-9-16)20(17)19-12-6-5-11-18(15)19/h2-6,8-9,11-12,14H,7,10,13H2,1H3 |
InChI Key |
BLEUAQCVIBZKLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=CC=CC=C13)N(CCC2)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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